molecular formula C11H15ClF2N4 B12223871 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12223871
M. Wt: 276.71 g/mol
InChI Key: RPMSTFBOECQJPO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-(difluoromethyl)-3-methylpyrazole with N-[(1-methylpyrrol-2-yl)methyl]amine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may also modulate various signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine;hydrochloride
  • 1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine;hydrochloride
  • {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine hydrochloride

Uniqueness

1-(Difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and pyrrole moieties makes it particularly interesting for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H15ClF2N4

Molecular Weight

276.71 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H14F2N4.ClH/c1-8-10(7-17(15-8)11(12)13)14-6-9-4-3-5-16(9)2;/h3-5,7,11,14H,6H2,1-2H3;1H

InChI Key

RPMSTFBOECQJPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CN2C)C(F)F.Cl

Origin of Product

United States

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